molecular formula C21H17N3O3 B4112369 N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide

N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide

Cat. No. B4112369
M. Wt: 359.4 g/mol
InChI Key: KXYHGHLPVRVVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for scientific research applications.

Mechanism of Action

The mechanism of action of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide has been found to exhibit various biochemical and physiological effects. It has been reported to possess antifungal, antibacterial, and anticancer activities. It has also been found to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, it has been found to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

The advantages of using N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide in lab experiments include its ability to inhibit the activity of various enzymes and its potential as a drug candidate. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and it may exhibit side effects or toxicity at high doses.

Future Directions

There are several future directions for the research on N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail and to identify its molecular targets. Additionally, it may be useful to explore its potential as a diagnostic tool for the detection of various diseases.

Scientific Research Applications

N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for scientific research applications. It has been reported to possess antifungal, antibacterial, and anticancer activities. It has also been found to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-19(12-11-15-6-2-1-3-7-15)22-17-9-4-8-16(14-17)20-23-24-21(27-20)18-10-5-13-26-18/h1-10,13-14H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYHGHLPVRVVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.